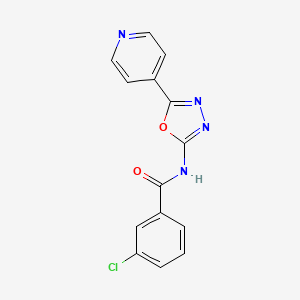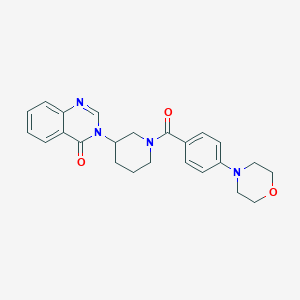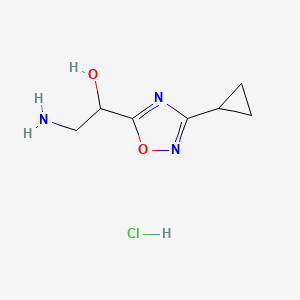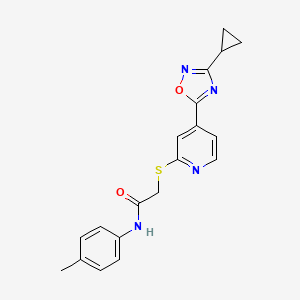![molecular formula C13H11ClO4 B3013234 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid CAS No. 339253-95-1](/img/structure/B3013234.png)
4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid, also known as CMFCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been explored as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been studied for its potential use as a building block for the synthesis of new materials.
作用機序
The mechanism of action of 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes or pathways in cells. In cancer cells, 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been shown to inhibit the activity of the enzyme pyruvate kinase M2, which is involved in the regulation of cell metabolism. In weeds, 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of essential amino acids.
Biochemical and Physiological Effects:
4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been found to have various biochemical and physiological effects, depending on the specific application and target organism. In cancer cells, 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been shown to induce cell death and inhibit cell proliferation. In weeds, 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been shown to inhibit the growth and development of plants. In addition, 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been found to have low toxicity in mammalian cells and animals, making it a promising candidate for further study and development.
実験室実験の利点と制限
4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for easy production and modification of the compound. Another advantage is its low toxicity in mammalian cells and animals, which allows for safe handling and testing. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects on different organisms and cells. Another limitation is the limited availability of the compound, which may limit its use in larger-scale experiments.
将来の方向性
There are several future directions for the study and development of 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to elucidate its mechanism of action, which may lead to the discovery of new targets for drug development. Additionally, further optimization of the synthesis method and development of new derivatives may improve the efficacy and specificity of the compound for different applications.
合成法
4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid can be synthesized through a series of chemical reactions, starting with the reaction of 2-chlorophenol with formaldehyde to form 2-(2-chlorophenoxy)ethanol. This intermediate product is then reacted with methyl vinyl ketone to yield 4-[(2-chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid. The synthesis method of 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve the desired product.
特性
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-8-9(6-12(18-8)13(15)16)7-17-11-5-3-2-4-10(11)14/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQKXNXJUSWHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B3013155.png)

![N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B3013159.png)

![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B3013161.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B3013162.png)


![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3013166.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3013168.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3013173.png)
